molecular formula C11H17NO B7806860 4-[(Tert-butylamino)methyl]phenol

4-[(Tert-butylamino)methyl]phenol

Cat. No.: B7806860
M. Wt: 179.26 g/mol
InChI Key: XUJOHYQYXDSEFE-UHFFFAOYSA-N
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Description

4-[(Tert-butylamino)methyl]phenol is an aminomethylphenol derivative characterized by a phenol ring substituted with a tert-butylamino-methyl group (-CH₂-NH-C(CH₃)₃) at the para position.

Properties

IUPAC Name

4-[(tert-butylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,3)12-8-9-4-6-10(13)7-5-9/h4-7,12-13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJOHYQYXDSEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butylamino)methyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with tert-butylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of 4-[(Tert-butylamino)methyl]phenol may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-[(Tert-butylamino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Tert-butylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds and participate in various biochemical pathways, while the tert-butylamino group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Aminomethylphenols

Salbutamol (Albuterol)
  • Structure: 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol .
  • Key Differences : Salbutamol features an additional β-hydroxyethyl chain and a hydroxymethyl group, creating a chiral center critical for β₂-adrenergic receptor agonism .
  • Pharmacology : Widely used as a bronchodilator, with a biological half-life of 1.6 hours and renal excretion .
JPC-2997
  • Structure: 4-(tert-Butyl)-2-((tert-butylamino)methyl)-6-(6-(trifluoromethyl)pyridin-3-yl)-phenol .
  • Key Differences : Incorporates a trifluoromethylpyridine moiety, enhancing antiplasmodial activity (IC₅₀: 7–34 nM against Plasmodium falciparum) .
  • Pharmacology : Demonstrates potent antiparasitic activity, likely due to electron-withdrawing fluorine atoms improving target binding and metabolic stability .
4-[(tert-butylamino)methyl]-2-methoxyphenol hydrochloride
  • Structure : Methoxy substitution at the ortho position and a hydrochloride salt .

Alkoxymethylphenols

4-(Methoxymethyl)phenol and 4-(Ethoxymethyl)phenol
  • Structure: Alkoxymethyl (-CH₂-O-R) substituents instead of aminomethyl groups .
  • Key Differences : Reduced basicity due to the absence of the tertiary amine. These compounds exhibit lower receptor affinity but improved solubility in polar solvents .

Simple Alkylphenols

4-tert-Butylphenol
  • Structure: Lacks the aminomethyl group, with a tert-butyl substituent directly attached to the phenol ring .
  • Key Differences : Primarily used industrially as a stabilizer or intermediate. Its lack of nitrogen limits bioactivity but enhances thermal stability .

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability

  • The tert-butyl group in 4-[(Tert-butylamino)methyl]phenol increases lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration compared to salbutamol (logP ~1.2) .
  • Methoxy or ethoxymethyl derivatives (e.g., 4-(methoxymethyl)phenol) exhibit higher water solubility due to polar alkoxy groups .

Metabolic Stability

  • Tert-butyl groups reduce oxidative metabolism, extending half-life. Salbutamol’s hydroxyethyl chain undergoes glucuronidation, limiting its duration of action .
  • JPC-2997’s trifluoromethylpyridine group resists enzymatic degradation, enhancing its antiparasitic efficacy .

Biological Activity

4-[(Tert-butylamino)methyl]phenol, also known as tert-butyl-4-(aminomethyl)phenol, is a phenolic compound with diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, along with relevant case studies and research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C11H17NOC_{11}H_{17}NO and features a tert-butylamino group attached to a phenolic ring. The synthesis typically involves the reaction of 4-hydroxybenzaldehyde with tert-butylamine, often using reducing agents like sodium borohydride to facilitate the formation of the desired product.

4-[(Tert-butylamino)methyl]phenol exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : The compound can inhibit various enzymes, including tyrosinase, which is crucial in melanin synthesis. This inhibition may lead to depigmentation effects in melanocytes .
  • Stress Response Modulation : Exposure to this compound can induce the expression of heat shock proteins (HSP), particularly HSP70, which play a protective role in cellular stress responses. This response can sensitize melanocytes to apoptosis by enhancing the expression of TRAIL receptors, making them more susceptible to immune-mediated destruction .
  • Redox Reactions : The phenolic group can participate in redox reactions, contributing to its antioxidant properties. This activity may help mitigate oxidative stress in biological systems.

Biological Activities

The biological activities of 4-[(Tert-butylamino)methyl]phenol include:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, which can protect cells from oxidative damage.
  • Cytotoxic Effects : At higher concentrations, it exhibits cytotoxicity towards certain cell lines, particularly melanocytes. For instance, studies indicate that at 250 μM concentration, viability in immortalized melanocyte cell lines significantly decreases .
  • Potential Therapeutic Applications : Research is ongoing into its potential use in treating skin conditions like vitiligo due to its effects on melanocytes and immune modulation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 4-[(Tert-butylamino)methyl]phenol:

  • Melanocyte Sensitization : A study demonstrated that exposure to 4-tertiary butyl phenol (4-TBP), a related compound, led to increased sensitivity of melanocytes to immune-mediated killing. This was attributed to enhanced expression of TRAIL receptors following exposure .
  • Cytotoxicity Assessment : In vitro experiments showed that normal melanocyte cultures exhibited reduced viability when exposed to concentrations as low as 250 μM of 4-TBP. In contrast, fibroblasts required higher concentrations for similar effects, indicating a differential sensitivity among cell types .
  • HSP70 Induction : The induction of HSP70 in response to 4-TBP exposure suggests a protective mechanism against cellular stress. This protein's role in modulating immune responses highlights the compound's potential implications in autoimmune skin disorders .

Applications

The diverse biological activities of 4-[(Tert-butylamino)methyl]phenol make it valuable in several fields:

  • Pharmaceuticals : Investigated for its potential role as a therapeutic agent in dermatological treatments.
  • Cosmetics : Its ability to inhibit melanin synthesis positions it as a candidate for skin-lightening products.
  • Research : Used as a model compound for studying cellular stress responses and enzyme inhibition mechanisms.

Q & A

Q. What synthetic routes are commonly employed to prepare 4-[(tert-butylamino)methyl]phenol, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves reductive amination or nucleophilic substitution reactions. For example:

  • Reductive Amination: Reacting 4-hydroxybenzaldehyde with tert-butylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (~6–7) to form the tertiary amine bond .
  • Nucleophilic Substitution: Substituting a halogenated precursor (e.g., 4-(chloromethyl)phenol) with tert-butylamine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (60–80°C) .
    Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometric ratios (e.g., excess tert-butylamine) and use inert atmospheres to prevent oxidation. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. Which analytical techniques are most effective for characterizing 4-[(tert-butylamino)methyl]phenol and ensuring structural fidelity?

Answer:

  • NMR Spectroscopy:
    • 1H NMR: Identify aromatic protons (δ 6.7–7.2 ppm), tert-butyl group (δ 1.2–1.4 ppm, singlet), and methylene bridge (δ 3.5–3.8 ppm) .
    • 13C NMR: Confirm tert-butyl carbons (δ 28–30 ppm) and aromatic carbons (δ 115–150 ppm) .
  • Mass Spectrometry (MS): ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 208) .
  • HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and resolve by-products .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

Answer:

  • Stability: The compound is sensitive to light and moisture. Store at –20°C in amber vials under nitrogen. Aqueous solutions degrade within 72 hours at room temperature .
  • Degradation Pathways:
    • Oxidation of the phenol group to quinone derivatives.
    • Hydrolysis of the tert-butylamino group under acidic conditions, yielding 4-(aminomethyl)phenol .
      Monitor degradation via accelerated stability studies (40°C/75% RH) and characterize products using LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with biological targets, such as adrenergic receptors?

Answer:

  • Receptor Binding: The tert-butylamino group mimics endogenous amines, enabling competitive binding to β2-adrenergic receptors. Molecular docking studies suggest hydrogen bonding between the phenolic hydroxyl and receptor residues (e.g., Asp113 in β2-AR) .
  • Steric Effects: The bulky tert-butyl group modulates selectivity by restricting conformational flexibility, reducing off-target binding .
    Methodology: Perform radioligand binding assays (e.g., [3H]-CGP-12177) and use mutagenesis to validate binding sites .

Q. How do isotopic substitutions (e.g., deuterium at the methylene bridge) affect the compound’s pharmacokinetics and metabolic stability?

Answer:

  • Deuterium Labeling: Substituting hydrogen with deuterium at the methylene position slows CYP450-mediated metabolism, increasing plasma half-life (e.g., from 1.6 to 2.8 hours in rodent models) .
  • Isotopologue Synthesis: Use deuterated tert-butylamine in reductive amination. Confirm isotopic purity via high-resolution MS .
    Applications: Isotopologues aid in tracer studies for metabolic pathway elucidation .

Q. What contradictions exist in reported solubility data, and how can they be resolved experimentally?

Answer:

  • Reported Discrepancies: Solubility in water ranges from 0.5 mg/mL to 2.1 mg/mL across studies due to pH variations (pKa ~9.5) and polymorphic forms .
  • Resolution:
    • Conduct equilibrium solubility studies using shake-flask methods at controlled pH (2–12).
    • Characterize polymorphs via X-ray crystallography or DSC to correlate solubility with crystal lattice energy .

Q. How can computational methods predict the compound’s reactivity in novel chemical reactions (e.g., C–H activation)?

Answer:

  • DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) to identify electrophilic sites (e.g., para to the hydroxyl group).
  • Reactivity Prediction: Simulate reaction pathways for C–H functionalization, focusing on activation energies and transition states .
    Validation: Compare predicted intermediates (e.g., radical species) with experimental ESR data .

Methodological Notes

  • Key References: Prioritized peer-reviewed studies (e.g., pharmacokinetics , synthesis , isotopic labeling ).

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